molecular formula C4H4O6Zn B8579581 zinc;2,3-dihydroxybutanedioate

zinc;2,3-dihydroxybutanedioate

Katalognummer: B8579581
Molekulargewicht: 213.5 g/mol
InChI-Schlüssel: VRGNUPCISFMPEM-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:

C4H6O6+ZnSO47H2OC4H4O6Zn+H2SO4+7H2O\text{C}_4\text{H}_6\text{O}_6 + \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_4\text{O}_6\text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} C4​H6​O6​+ZnSO4​⋅7H2​O→C4​H4​O6​Zn+H2​SO4​+7H2​O

The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:

Analyse Chemischer Reaktionen

Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.

    Reduction: It can be reduced to form elemental zinc and tartrate ions.

    Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .

Vergleich Mit ähnlichen Verbindungen

    Zinc gluconate: Another zinc compound used as a dietary supplement and in pharmaceuticals.

    Zinc sulfate: Commonly used in agriculture and medicine for zinc supplementation.

    Zinc acetate: Used in chemical synthesis and as a dietary supplement.

Comparison: zinc;2,3-dihydroxybutanedioate is unique due to its coordination with tartrate ions, which provides specific structural and functional properties. Unlike zinc gluconate and zinc sulfate, zinc tartrate forms stable complexes with organic ligands, making it suitable for applications in coordination chemistry and material science. Additionally, its ability to form metal-organic frameworks distinguishes it from other zinc compounds .

Eigenschaften

Molekularformel

C4H4O6Zn

Molekulargewicht

213.5 g/mol

IUPAC-Name

zinc;2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2

InChI-Schlüssel

VRGNUPCISFMPEM-UHFFFAOYSA-L

Kanonische SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.